molecular formula C17H16N2O3S B5532885 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine

2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine

Cat. No. B5532885
M. Wt: 328.4 g/mol
InChI Key: XSORZPUMLWCTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important tool for investigating various biological processes.

Mechanism of Action

2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine selectively inhibits PKC activity by binding to the catalytic domain of PKC. This binding prevents the activation of PKC by diacylglycerol and phorbol esters, which are the natural activators of PKC. As a result, this compound can be used to investigate the specific role of PKC in various biological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been found to inhibit platelet aggregation and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to investigate the specific role of PKC in various biological processes. However, one limitation of using this compound is its potential toxicity. In vitro studies have shown that high concentrations of this compound can be toxic to cells.

Future Directions

There are several future directions for the use of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine in scientific research. One direction is the investigation of the specific role of PKC in cancer cell growth and survival. Another direction is the development of new PKC inhibitors based on the structure of this compound. Finally, the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases should be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its ability to selectively inhibit PKC activity has made it an important tool for investigating various biological processes. While there are limitations to its use, the future directions for the use of this compound in scientific research are promising and warrant further investigation.

Synthesis Methods

2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be synthesized using a variety of methods. One common method involves the reaction of benzylamine, methyl isocyanate, and phenylsulfonyl chloride in the presence of a base. Another method involves the reaction of benzylamine, methyl isocyanide, and phenylsulfonyl azide in the presence of a catalyst. Both methods result in the formation of this compound with good yield and purity.

Scientific Research Applications

2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell growth, differentiation, and survival. By selectively inhibiting PKC activity, this compound can be used to investigate the role of PKC in various biological processes.

properties

IUPAC Name

4-(benzenesulfonyl)-2-benzyl-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-18-16-17(23(20,21)14-10-6-3-7-11-14)19-15(22-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSORZPUMLWCTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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